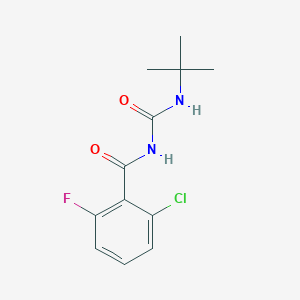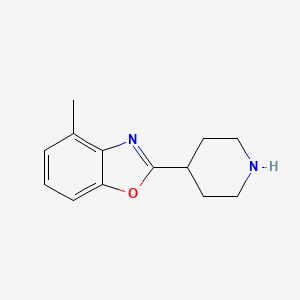
N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a tert-butylcarbamoyl group attached to a benzamide core, which is further substituted with chlorine and fluorine atoms. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide typically involves the reaction of 2-chloro-6-fluorobenzoic acid with tert-butyl isocyanate. The reaction is carried out in the presence of a suitable base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-chloro-6-fluorobenzoic acid+tert-butyl isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of amines and carboxylic acids.
Scientific Research Applications
N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butylcarbamoyl)-4-methoxyphenyl-indole
- N-(tert-butylcarbamoyl)-3-chlorobenzamide
- N-(tert-butylcarbamoyl)-2,4-dichlorobenzamide
Uniqueness
N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide is unique due to the presence of both chlorine and fluorine substituents on the benzamide ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interaction with molecular targets. The tert-butylcarbamoyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O2/c1-12(2,3)16-11(18)15-10(17)9-7(13)5-4-6-8(9)14/h4-6H,1-3H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIBCJMWKOZMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC(=O)C1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclohexyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2425965.png)
![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2425967.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2425968.png)
![N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2425970.png)
![4-(4-chlorophenyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxobutanamide](/img/structure/B2425971.png)
![3-(3-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2425973.png)

![10-(4-chlorobenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2425976.png)
![1-(4-ethoxybenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2425977.png)

![(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2425983.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2425985.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2425986.png)
